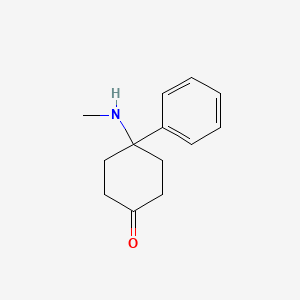
4-(methylamino)-4-phenylcyclohexan-1-one
概要
説明
4-(methylamino)-4-phenylcyclohexan-1-one is an organic compound with the molecular formula C13H17NO It contains a cyclohexanone ring substituted with a phenyl group and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-4-phenylcyclohexan-1-one typically involves the reaction of 2-ethyl-2-methylaminobutyrophenone in a sealed vessel at temperatures between 180 and 250°C . This process results in the formation of the desired aminoketone through a rearrangement of the carbon skeleton of the hydroxyketone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
4-(methylamino)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
4-(methylamino)-4-phenylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-(methylamino)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to alterations in neurotransmitter release and signal transduction . This interaction can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Similar Compounds
Ketamine: 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone, known for its anesthetic properties.
Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.
4-Methylcyclohexanone: A related compound with a methyl group on the cyclohexanone ring.
Uniqueness
4-(methylamino)-4-phenylcyclohexan-1-one is unique due to the presence of both a phenyl group and a methylamino group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
4-(methylamino)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |
InChIキー |
OOHVPJGDPFGVNV-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCC(=O)CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
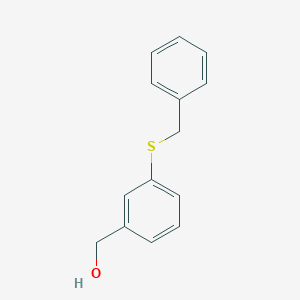
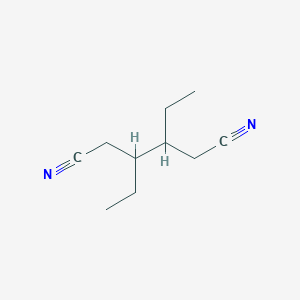
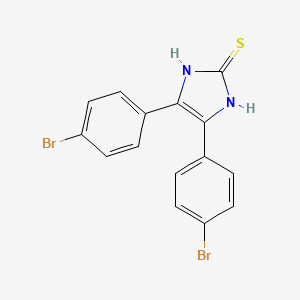
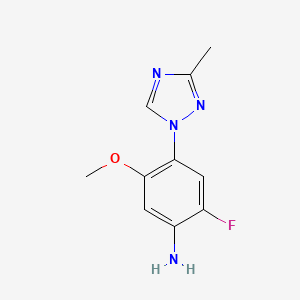
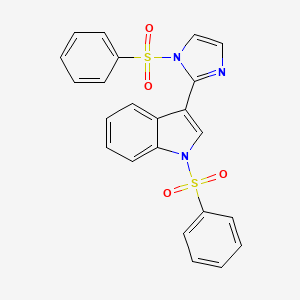
![benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate](/img/structure/B8323527.png)
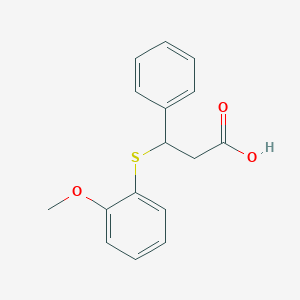
![[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol](/img/structure/B8323534.png)
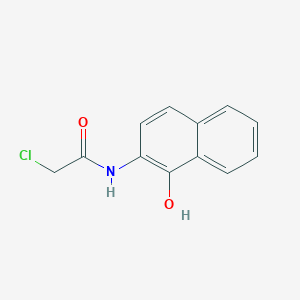
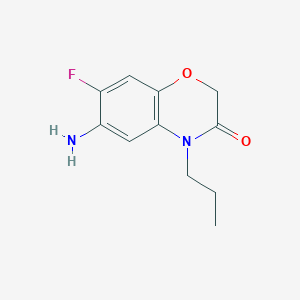

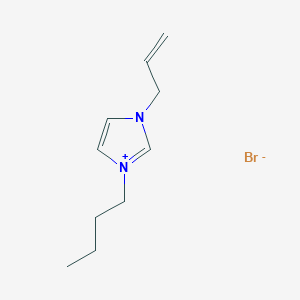
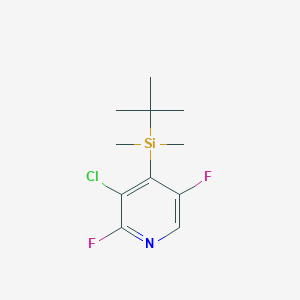
![N-[3-(dimethylamino)propyl]N,N'-dimethyl-1,3-propanediamine](/img/structure/B8323577.png)
